molecular formula C19H25N3O2S2 B3636353 N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide

N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide

Cat. No.: B3636353
M. Wt: 391.6 g/mol
InChI Key: CJAPYWQDEHUYOV-UHFFFAOYSA-N
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Description

The compound “N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide” is a complex organic molecule. It contains a cyclohexyl group, a tetrahydrobenzothienopyrimidinyl group, and an acetamide group . The cyclohexyl group is a cycloalkane, which is a type of hydrocarbon where the carbon atoms are arranged in a ring . The tetrahydrobenzothienopyrimidinyl group is a heterocyclic compound, which means it’s a cyclic compound that has atoms of at least two different elements as members of its rings . The acetamide group is a functional group consisting of an acyl group bonded to nitrogen .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane . The tetrahydrobenzothienopyrimidinyl group is a fused ring system, which could have various possible conformations depending on the specific arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. The hydroxy group (-OH) is a common site of reactivity in organic molecules, often participating in reactions such as deprotonation, substitution, or condensation . The acetamide group could also be reactive, particularly in reactions involving the carbonyl group or the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar hydroxy and acetamide groups could impact its solubility in various solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize risk of exposure .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its potential biological activity .

Properties

IUPAC Name

N-cyclohexyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c23-16(20-12-6-2-1-3-7-12)11-25-10-15-21-18(24)17-13-8-4-5-9-14(13)26-19(17)22-15/h12H,1-11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAPYWQDEHUYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-{[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide

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